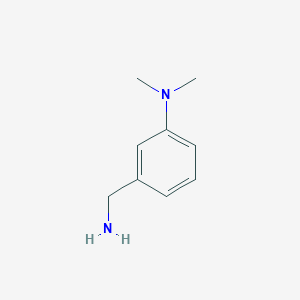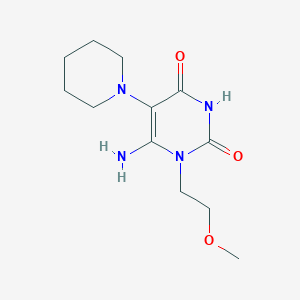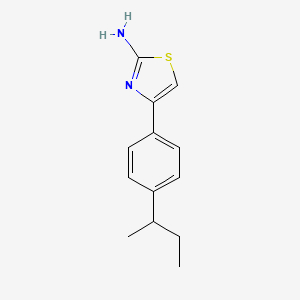
3-(aminomethyl)-N,N-dimethylaniline
Descripción general
Descripción
3-(Aminomethyl)-N,N-dimethylaniline is a chemical compound that is structurally related to dimethylanilines, a class of aromatic amines known for their various applications in chemical synthesis and potential biological activities. While the specific compound 3-(aminomethyl)-N,N-dimethylaniline is not directly studied in the provided papers, insights can be drawn from related compounds such as 2,3-dimethylaniline and N,N-dimethyl derivatives of amino acids. These compounds share structural similarities, such as the presence of dimethylamino groups and an aromatic ring, which are key features in the molecular architecture of 3-(aminomethyl)-N,N-dimethylaniline.
Synthesis Analysis
The synthesis of related compounds provides a foundation for understanding the potential synthetic routes for 3-(aminomethyl)-N,N-dimethylaniline. For instance, N-substituted 3-aminomethylidenetetramic acid derivatives were prepared from N-protected phenylalanines and transformed into enaminones, which were then coupled with primary amines to yield various derivatives . Similarly, the N,N-dimethyl derivatives of neutral amino acids were synthesized through catalytic reductive condensation with formaldehyde, followed by oxidation to form N-oxides . These methods suggest that 3-(aminomethyl)-N,N-dimethylaniline could potentially be synthesized through reductive amination or condensation reactions involving dimethylamino groups and an aminomethyl precursor.
Molecular Structure Analysis
The molecular structure of 3-(aminomethyl)-N,N-dimethylaniline can be inferred from studies on similar compounds. The infrared and Raman spectra of 2,3-dimethylaniline revealed the presence of intermolecular hydrogen bonding and a solid-solid phase transition, indicating the significance of the amino group in the molecular interactions and phase behavior . The approximate Cs symmetry and the assignment of normal modes in the molecule provide insights into the vibrational properties that could be expected for 3-(aminomethyl)-N,N-dimethylaniline, given its structural resemblance .
Chemical Reactions Analysis
The reactivity of 3-(aminomethyl)-N,N-dimethylaniline can be anticipated based on the chemical behavior of related aromatic amines. The metabolism of 3,4-dimethylaniline in rats, for example, demonstrates the biological transformations that such compounds can undergo, including N-acetylation and potential carcinogenic effects . This suggests that 3-(aminomethyl)-N,N-dimethylaniline may also participate in metabolic pathways when introduced into biological systems, and its reactivity could be influenced by the presence of the aminomethyl group.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(aminomethyl)-N,N-dimethylaniline are not directly reported in the provided papers, but can be extrapolated from the properties of similar compounds. The synthesis of N,N-dimethyl neutral amino acids and their N-oxides, along with the analytical data and product properties, offer a basis for predicting the solubility, stability, and reactivity of 3-(aminomethyl)-N,N-dimethylaniline . The presence of both dimethylamino and aminomethyl groups is likely to influence the compound's polarity, boiling point, and potential for forming salts with acids.
Aplicaciones Científicas De Investigación
Catalysis and Chemical Synthesis
3-(aminomethyl)-N,N-dimethylaniline is used in various chemical syntheses and catalysis processes. Shi et al. (2021) developed a chromium-catalyzed strategy for the regioselective formation of Csp2-Csp3 bonds through the ortho-aminomethylation of N,N-dimethylanilines with phenols, demonstrating broad substrate scope and functional group compatibility (Shi et al., 2021). Additionally, a copper-catalyzed cross-dehydrogenative coupling reaction involving N, N-dimethylaniline was developed by Ramana et al. (2017), showing high para-selectivity in functionalizations (Ramana et al., 2017).
Organic Chemistry and Radical Reactions
In the field of organic chemistry, N,N-dimethylanilines play a role in radical reactions. Kirchgessner et al. (2006) studied the reactivity patterns of N,N-dimethylaniline radical cations, which form through reactions with Cu2+ and can undergo nucleophilic substitution to yield para-substituted dialkylanilines (Kirchgessner et al., 2006).
Photocatalysis in Microreactors
Borra et al. (2017) utilized N,N-dimethylanilines in visible-light driven photocascade catalysis in flow microreactors, achieving the synthesis of various 1,3-diazabicyclo[3.1.0]hexanes with the creation of multiple new bonds (Borra et al., 2017).
Biodegradation Monitoring
The biodegradation of dimethylanilines, including 2,4-dimethylaniline, has been examined by Brimecombe et al. (2006), who used cyclic voltammetry to monitor the degradation process, highlighting the environmental implications and degradation pathways of these compounds (Brimecombe et al., 2006).
Propiedades
IUPAC Name |
3-(aminomethyl)-N,N-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-11(2)9-5-3-4-8(6-9)7-10/h3-6H,7,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJIFOHPZHHKGLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00375422 | |
| Record name | 3-(aminomethyl)-N,N-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(aminomethyl)-N,N-dimethylaniline | |
CAS RN |
57678-46-3 | |
| Record name | 3-(Dimethylamino)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57678-46-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(aminomethyl)-N,N-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(aminomethyl)-N,N-dimethylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-[2-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic Acid](/img/structure/B1271401.png)


![6-tert-Butyl-4-chlorothieno[3,2-d]pyrimidine](/img/structure/B1271407.png)
![4'-Butyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1271408.png)
